Val-Cit-PAB-MMAF sodium
Description
Conceptual Evolution of Targeted Cancer Therapy
The concept of targeted cancer therapy evolved from a growing understanding of the molecular and genetic differences between cancerous and normal cells. frontiersin.orgfrontiersin.org Early cancer treatments, such as traditional chemotherapy, were largely non-specific, killing any rapidly dividing cell and leading to significant side effects. nih.gov The paradigm began to shift with the identification of specific molecular targets—proteins or genes that are altered in cancer cells and drive their growth and survival. frontiersin.orgnih.gov
This led to the development of small molecule inhibitors and monoclonal antibodies designed to interfere with these specific targets. frontiersin.orgcancer.org The journey of targeted therapeutics saw a significant milestone with the development of drugs that block the signaling pathways responsible for cancer cell proliferation and survival. cancer.org The success of these early targeted therapies paved the way for more complex and highly specific treatment modalities like ADCs, which represent a significant leap forward in precision oncology. nih.govnih.gov
Fundamental Design Principles of Antibody-Drug Conjugates
ADCs are complex therapeutic agents comprising three essential components: a monoclonal antibody, a cytotoxic payload, and a chemical linker that connects them. nih.govprecisionformedicine.com The design of an effective ADC requires careful consideration of each of these elements.
Monoclonal Antibody: The antibody serves as the targeting component, recognizing and binding to a specific tumor-associated antigen on the surface of cancer cells. nih.govaacrjournals.org An ideal target antigen should be highly and homogeneously expressed on tumor cells with minimal presence on healthy tissues. nih.gov The antibody must also be efficiently internalized by the cancer cell after binding to its target. precisionformedicine.com
Cytotoxic Payload: The payload is a highly potent drug designed to kill cancer cells. nih.govaacrjournals.org These agents are often so powerful that they cannot be administered systemically on their own due to unacceptable toxicity.
Linker: The linker is a critical component that connects the antibody to the payload. adcreview.com It must be stable enough to remain intact while the ADC circulates in the bloodstream, preventing premature release of the payload and minimizing off-target toxicity. americanpharmaceuticalreview.comsygnaturediscovery.com However, it must also be designed to efficiently release the payload once the ADC has been internalized by the target cancer cell. sygnaturediscovery.com
Table 1: Key Components of an Antibody-Drug Conjugate
| Component | Function | Key Considerations |
| Monoclonal Antibody | Targets specific antigens on cancer cells. | Specificity, affinity, internalization rate, immunogenicity. nih.govaacrjournals.org |
| Cytotoxic Payload | Induces cancer cell death. | Potency, mechanism of action, stability. nih.govaacrjournals.org |
| Linker | Connects the antibody and payload. | Stability in circulation, efficient payload release at the target site. adcreview.comsygnaturediscovery.com |
Strategic Importance of Linker-Payload Components in ADC Efficacy
Linkers can be broadly categorized as cleavable or non-cleavable. biomolther.org Non-cleavable linkers rely on the complete degradation of the antibody within the lysosome of the cancer cell to release the payload. biomolther.org This can result in a more stable ADC in circulation but may limit the "bystander effect," where the released payload can kill neighboring cancer cells that may not express the target antigen. biomolther.org
Cleavable linkers, on the other hand, are designed to be broken down by specific conditions present within the tumor microenvironment or inside the cancer cell, such as the presence of certain enzymes. biomolther.org This allows for more controlled and targeted release of the payload. creative-biolabs.com The Val-Cit-PAB linker is a prime example of a cleavable linker system. broadpharm.com
The payload itself must be highly potent, with the ability to kill cancer cells at very low concentrations. biochempeg.com Auristatins, such as Monomethyl Auristatin F (MMAF), are a class of potent anti-mitotic agents that have been widely used as payloads in ADCs. creative-biolabs.com They work by inhibiting tubulin polymerization, a critical process for cell division.
Overview of Val-Cit-PAB-MMAF as a Key Linker-Payload Conjugate for Research Applications
Val-Cit-PAB-MMAF sodium is a drug-linker conjugate that combines the Val-Cit-PAB cleavable linker with the MMAF payload. medchemexpress.commedchemexpress.com This specific combination has become a valuable tool in ADC research for several reasons.
The Val-Cit dipeptide sequence is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly expressed in the lysosomes of many cancer cells. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, which, upon cleavage of the Val-Cit bond, releases the active MMAF payload.
MMAF, a synthetic derivative of dolastatin 10, is a potent inhibitor of tubulin polymerization. biochempeg.com Unlike its counterpart, MMAE, MMAF has a charged C-terminal phenylalanine, which reduces its membrane permeability and, consequently, its bystander killing effect. biomolther.org This property can be advantageous in certain therapeutic contexts where minimizing off-target toxicity to surrounding healthy cells is a primary concern. The sodium salt form of the conjugate is often used in research settings. targetmol.com
Table 2: Components of the this compound Conjugate
| Component | Chemical Name | Function |
| Val | Valine | Part of the dipeptide sequence recognized by Cathepsin B. broadpharm.com |
| Cit | Citrulline | Part of the dipeptide sequence recognized by Cathepsin B. broadpharm.com |
| PAB | p-aminobenzyl | Self-immolative spacer that facilitates payload release. |
| MMAF | Monomethyl Auristatin F | Potent anti-mitotic agent that inhibits tubulin polymerization. creative-biolabs.com |
| Sodium | Sodium | Forms a salt with the conjugate. targetmol.com |
Table of Compounds
Structure
2D Structure
Properties
Molecular Formula |
C58H91N10NaO13 |
|---|---|
Molecular Weight |
1159.4 g/mol |
IUPAC Name |
sodium (2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C58H92N10O13.Na/c1-14-36(8)49(44(79-12)31-45(69)68-29-19-23-43(68)50(80-13)37(9)51(70)64-42(56(75)76)30-38-20-16-15-17-21-38)66(10)55(74)47(34(4)5)65-54(73)48(35(6)7)67(11)58(78)81-32-39-24-26-40(27-25-39)62-52(71)41(22-18-28-61-57(60)77)63-53(72)46(59)33(2)3;/h15-17,20-21,24-27,33-37,41-44,46-50H,14,18-19,22-23,28-32,59H2,1-13H3,(H,62,71)(H,63,72)(H,64,70)(H,65,73)(H,75,76)(H3,60,61,77);/q;+1/p-1/t36-,37+,41-,42-,43-,44+,46-,47-,48-,49-,50+;/m0./s1 |
InChI Key |
VKWAOGJXVRQDIB-RKJISGKISA-M |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N.[Na+] |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)[O-])OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N.[Na+] |
Origin of Product |
United States |
Monomethyl Auristatin F Mmaf As a Potent Cytotoxic Payload in Adc Research
Structural Classification and Derivation from Dolastatin 10
MMAF is a synthetic analogue of dolastatin 10, a natural antimitotic peptide isolated from the sea hare Dolabella auricularia. tandfonline.comnih.govmdpi.comresearchgate.net Dolastatin 10 itself is a pentapeptide known for its potent anticancer properties. nih.govmdpi.com MMAF is structurally a pentapeptide analog, composed of five amino acids. biochempeg.comnih.gov Specifically, it is N-methylvaline-valine-dolaisoleuine-dolaproine-phenylalanine. google.com The auristatins, including MMAF and its close relative Monomethyl Auristatin E (MMAE), are considered some of the most effective analogs of dolastatin 10. biochempeg.com
Molecular Mechanism of Action: Microtubule Dynamics Disruption
The primary mechanism by which MMAF exerts its cytotoxic effect is through the disruption of microtubule dynamics, a critical process for cell division. tandfonline.combiochempeg.comselleck.co.jp This disruption ultimately leads to cell cycle arrest and apoptosis (programmed cell death). tandfonline.comcreativebiolabs.net
MMAF functions as a potent inhibitor of tubulin polymerization. selleck.co.jpcreativebiolabs.netadcreview.comcreativebiolabs.net It binds to tubulin, the protein subunit of microtubules, at the vinca (B1221190) alkaloid binding site. biochempeg.comnih.gov This binding prevents the assembly of tubulin dimers into microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. tandfonline.commdpi.com The inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to a halt in cell division. tandfonline.com
By interfering with microtubule formation and mitotic spindle assembly, MMAF causes cells to arrest in the G2/M phase of the cell cycle. tandfonline.comcreativebiolabs.netmdpi.comnih.govnih.gov This arrest is a direct consequence of the cell's inability to properly segregate its chromosomes without a functional mitotic spindle. tandfonline.com The sustained arrest at this checkpoint triggers downstream signaling pathways that lead to cell death. nih.govnih.gov
The prolonged cell cycle arrest in the G2/M phase ultimately induces apoptosis. tandfonline.comcreativebiolabs.netnih.gov This programmed cell death is a key outcome of the cytotoxic activity of MMAF. tandfonline.com Some studies suggest that the induction of apoptosis by auristatins may also involve immunogenic cell death (ICD), a form of cell death that can stimulate an anti-tumor immune response. nih.gov The process of apoptosis is complex and can be initiated through intrinsic or extrinsic pathways, both of which can be triggered by cellular stress signals, such as the disruption of microtubule dynamics. bio-rad-antibodies.comwikipedia.org
Cell Cycle Arrest in G2/M Phase
Comparative Molecular Activity of MMAF with Related Auristatins (e.g., Monomethyl Auristatin E (MMAE))
MMAF and MMAE are two of the most widely studied auristatin derivatives used in ADCs. tandfonline.combiochempeg.com While both are potent microtubule inhibitors, they exhibit key differences in their molecular structure and activity. biochempeg.com
The primary structural difference between MMAF and MMAE lies at their C-terminus. MMAF possesses a charged C-terminal phenylalanine residue, whereas MMAE has an uncharged norephedrine (B3415761) group. biochempeg.comnih.govacs.orgnih.gov This charged phenylalanine in MMAF attenuates its cytotoxic activity as a free drug compared to MMAE, likely due to impaired ability to cross the cell membrane and gain intracellular access. google.comacs.orgnih.govmdpi.comacs.org
However, this reduced cell permeability can be advantageous in the context of an ADC. google.com Once the ADC is internalized and MMAF is released within the target cell, its charged nature helps to trap it inside, increasing its intracellular concentration and potency. google.com This property also minimizes the "bystander effect," where the payload diffuses out of the target cell and kills neighboring healthy cells, potentially leading to reduced systemic toxicity. mdpi.comaacrjournals.org In contrast, the more cell-permeable MMAE can exhibit a stronger bystander effect. aacrjournals.org
Interestingly, fluorescence polarization binding assays have shown that MMAF has a significantly higher binding affinity for free tubulin compared to MMAE, with reported KD values of 60 nM for MMAF and 291 nM for MMAE, respectively. nih.gov This suggests that the increased potency of MMAF once inside the cell is at least partially due to its stronger interaction with its molecular target. nih.gov
Differential Cytotoxicity Profiles of Free MMAF versus ADC-Conjugated MMAF
A key characteristic of MMAF is the difference in its cytotoxicity when it is free versus when it is conjugated within an ADC. Free MMAF has a charged C-terminal phenylalanine residue, which limits its ability to cross cell membranes. nih.govnih.govaacrjournals.org This inherent property results in lower cytotoxicity of the free drug compared to its more permeable counterpart, monomethyl auristatin E (MMAE). nih.govbiochempeg.com
However, when MMAF is conjugated to a monoclonal antibody via a linker, its cytotoxic potential is significantly enhanced. For instance, a cAC10 ADC with a "vc-MMAF" linker was found to be over 2200-fold more potent than free MMAF. nih.gov This dramatic increase in potency is because the ADC facilitates the internalization of MMAF into the target cancer cells. Once inside the cell, the linker is cleaved, releasing the highly cytotoxic MMAF to exert its anti-tubulin effect. nih.gov This differential cytotoxicity is a significant advantage, as it reduces the potential for off-target toxicity from any prematurely released payload in the circulation. nih.govnih.gov
Tubulin Binding Affinity Comparisons: MMAF versus MMAE
Both MMAF and MMAE are potent tubulin inhibitors, but they exhibit different binding affinities to tubulin. nih.govnih.gov Research has shown that MMAF binds to free tubulin with a significantly higher affinity than MMAE. nih.govnih.gov
Fluorescence polarization binding assays have demonstrated that the dissociation constant (KD) for the binding of a fluorescent derivative of MMAF (FI-MMAF) to free tubulin is approximately 60-63 nM. nih.govresearchgate.net In contrast, the KD for the binding of a similar MMAE derivative (FI-MMAE) is around 291 nM. nih.govresearchgate.net This indicates that MMAF has nearly a five-fold stronger binding affinity for tubulin compared to MMAE. nih.govnih.gov This enhanced binding affinity is thought to contribute to the high cellular toxicity of MMAF once it is inside the target cell. nih.gov
| Compound | Dissociation Constant (KD) |
|---|---|
| FI-MMAF | 60-63 nM |
| FI-MMAE | 291 nM |
Rationale for MMAF Selection in Cleavable ADC Constructs
The selection of MMAF for use in cleavable ADC constructs is based on several key advantages that contribute to a wider therapeutic window. nih.gov The primary rationale is the combination of its high potency once intracellular and its reduced cell permeability as a free drug. nih.govaacrjournals.org
The charged nature of MMAF, due to its C-terminal phenylalanine, limits its ability to diffuse across cell membranes, thereby reducing the risk of "bystander" killing of healthy cells if the payload is released prematurely in the circulation. nih.govnih.govbmj.com This is a significant advantage over the more permeable MMAE, which can cause toxicity to non-target cells. aacrjournals.orgnih.gov
When incorporated into an ADC with a cleavable linker, such as the Val-Cit-PAB system, MMAF is delivered specifically to the target cancer cells. nih.govmdpi.com Upon internalization and cleavage of the linker within the lysosome, the released MMAF is trapped within the cell, where it can exert its potent anti-mitotic activity. nih.govhelsinki.fi This targeted delivery and intracellular retention mechanism leads to a larger therapeutic window for ADCs containing MMAF compared to those with MMAE. nih.gov The potent cytotoxicity of MMAF, combined with its favorable safety profile when conjugated, makes it a highly desirable payload for the development of effective and targeted cancer therapies. nih.gov
The Valine Citrulline P Aminobenzyloxycarbonyl Val Cit Pab Cleavable Linker System
Biochemical Design Principles for Protease-Sensitive Linkers
The foundation of the Val-Cit-PAB system lies in its ability to be selectively recognized and cleaved by proteases that are highly active within the lysosomal environment of tumor cells. This targeted cleavage mechanism is a significant advancement over earlier linker technologies.
The choice of the valine-citrulline (Val-Cit) dipeptide is a critical design feature. Early research into protease-cleavable linkers identified that short peptide sequences could serve as effective substrates for lysosomal proteases like cathepsin B. cam.ac.uk Initial studies explored various dipeptides, revealing two important trends for efficient cleavage by cathepsin B: the requirement for a hydrophilic amino acid at the P1 position (the residue on the C-terminal side of the scissile bond) and a hydrophobic residue at the P2 position. cam.ac.uk
The Val-Cit sequence fits this profile perfectly. Citrulline, an isostere of arginine, provides the necessary hydrophilicity at the P1 position and was often preferred over arginine for its synthetic tractability. cam.ac.uk Valine, a hydrophobic amino acid, occupies the P2 position, creating a sequence that is efficiently recognized and hydrolyzed by cathepsin B. cam.ac.uk This dipeptide motif demonstrated superior performance compared to first-generation tetrapeptide linkers (e.g., Gly-Phe-Leu-Gly), which suffered from slower release kinetics and a tendency to cause aggregation. hzdr.de The Val-Cit linker provides an excellent balance of susceptibility to lysosomal proteases while maintaining significant stability in plasma. iris-biotech.de
Comparative studies have evaluated other dipeptides, such as valine-alanine (Val-Ala). While also an effective substrate, the Val-Ala linker was found to be cleaved by isolated cathepsin B at approximately half the rate of the Val-Cit linker. iris-biotech.de
| Dipeptide Linker | Relative Cleavage Rate by Cathepsin B | Key Characteristics |
| Valine-Citrulline (Val-Cit) | Higher | High stability in human plasma; serves as an efficient substrate for cathepsin B and other lysosomal proteases. iris-biotech.denih.gov |
| Valine-Alanine (Val-Ala) | Lower (approx. 50% of Val-Cit) | Exhibits lower hydrophobicity, which can reduce aggregation issues with certain payloads. cam.ac.ukiris-biotech.de |
| Phenylalanine-Lysine (Phe-Lys) | Very High | Cleaved more rapidly than Val-Cit by isolated cathepsin B, but shows lower stability in plasma. cam.ac.ukiris-biotech.de |
This table presents a summary of research findings on different dipeptide linkers.
Following the enzymatic cleavage of the dipeptide, the payload must be released in its free, unmodified state to exert its cytotoxic effect. Attaching the drug directly to the citrulline residue can sterically hinder the enzyme's access to the cleavage site and may not result in the release of the native drug. nih.govpreprints.org The p-aminobenzyloxycarbonyl (PAB) group solves this problem by acting as a self-immolative spacer. hzdr.decam.ac.uk
The PAB unit is linked to the C-terminus of the citrulline residue via an amide bond and holds the drug molecule through a carbamate (B1207046) linkage. Once cathepsin B cleaves the amide bond between citrulline and the PAB's amino group, a cascade reaction is initiated. The newly freed aniline (B41778) nitrogen of the PAB spacer becomes strongly electron-donating, triggering a spontaneous 1,6-elimination reaction. cam.ac.ukunimi.it This electronic cascade results in the fragmentation of the spacer into azaquinone methide and carbon dioxide, thereby liberating the unmodified drug. cam.ac.uk This "traceless" release is a crucial advantage, ensuring that no part of the linker remains attached to the payload, which could otherwise diminish its activity. hzdr.deresearchgate.net
Dipeptide Recognition Motif: Valine-Citrulline Sequence
Enzymatic Cleavage Mechanism and Specificity
The efficacy of the Val-Cit-PAB linker hinges on the specific enzymatic machinery present within the lysosomes of target cells.
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in various types of cancer cells and is highly active in the acidic environment of the lysosome. hzdr.detaylorandfrancis.com This makes it an ideal enzyme for triggering drug release from ADCs. The primary mechanism of action for the Val-Cit-PAB linker involves the hydrolysis of the peptide bond between the P1 citrulline residue and the PAB spacer, a reaction catalyzed by cathepsin B. nih.govnih.gov This cleavage is the rate-limiting step that initiates the self-immolation of the PAB spacer and subsequent payload release. iris-biotech.de The entire process is designed to occur after the ADC has been internalized by the cancer cell and trafficked to the lysosome, thereby minimizing premature drug release in the bloodstream and reducing systemic toxicity. nih.gov
While cathepsin B was the initial enzyme targeted in the design of the Val-Cit linker, subsequent research has revealed a more complex cleavage profile. Studies have shown that the Val-Cit sequence is not exclusively cleaved by cathepsin B but can also be hydrolyzed by other lysosomal cysteine proteases, including cathepsin K, cathepsin L, and cathepsin S. nih.govnih.gov In fact, some evidence suggests that other cathepsins may play a significant role in payload release, as the deletion of the gene for cathepsin B did not always eliminate the efficacy of Val-Cit-based ADCs. nih.gov
This broad reactivity has been demonstrated in studies using protease inhibitors. In one key study, the cleavage of a traditional Val-Cit linker was only minimally affected by inhibitors specific to a single cathepsin (B, L, or K), whereas a broad-spectrum inhibitor was required to substantially block payload release. nih.govrsc.org This suggests that multiple cathepsin isoforms can contribute to the processing of the Val-Cit linker.
In response to this finding, researchers have developed novel peptidomimetic linkers, such as the cyclobutane-1,1-dicarboxamide (B1604724) (cBu)-Cit linker, to enhance specificity for cathepsin B. nih.govrsc.org As shown in the table below, these newer linkers exhibit significantly greater inhibition by cathepsin B-specific inhibitors compared to the Val-Cit linker.
| Linker Type | Inhibitor | % Inhibition of Intracellular Cleavage |
| Val-Cit | Cathepsin B-specific inhibitor | < 15% |
| Val-Cit | Broad-spectrum protease inhibitor | > 90% |
| cBu-Cit | Cathepsin B-specific inhibitor | > 75% |
| cBu-Cit | Cathepsin K inhibitor | Not significant |
This table summarizes findings on the inhibition of cleavage for Val-Cit and the more specific cBu-Cit linker, demonstrating the cross-reactivity of the former. nih.govnih.govrsc.org
The activity of cathepsin B is highly dependent on pH. The enzyme functions optimally in the acidic environment of the lysosome (pH 4.5–5.5) and is significantly less active at the neutral pH of the bloodstream and cytosol (pH ~7.4). taylorandfrancis.comnih.govnih.gov This pH sensitivity is a critical feature that contributes to the stability of the Val-Cit linker in circulation and prevents premature drug release.
Research has shown that the enzymatic activity of cathepsin B increases dramatically as the pH becomes more acidic. In one study, vesicle-associated cathepsin B activity was found to be over 1300-fold higher at pH 5.6 compared to pH 7.4. nih.gov Other studies have identified optimal pH values for cathepsin B activity, which can vary depending on the substrate. For the cathepsin B-specific substrate Z-Arg-Arg-NHMec, the optimal pH for activity was found to be 6.2. researchgate.netuq.edu.au For substrates that are also cleaved by cathepsin L, such as Z-Phe-Arg-NHMec, the optimal pH is lower, around 5.2. researchgate.netuq.edu.au
Furthermore, cathepsin B exhibits different cleavage preferences at different pH levels. At an acidic pH of 4.6, the enzyme shows a preference for glutamic acid (Glu) at the P2 substrate position, whereas at a neutral pH of 7.2, it prefers basic residues like arginine (Arg) or lysine (B10760008) (Lys). nih.gov This differential activity ensures that the cleavage of linkers like Val-Cit-PAB is most efficient within the intended lysosomal compartment.
Investigation of Cross-Reactivity with Other Cathepsin Isoforms (e.g., K, L)
Linker Stability and Control of Payload Release
The efficacy of an ADC is highly dependent on the stability of its linker in the bloodstream. Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. The Val-Cit-PAB linker is designed to be stable in plasma but susceptible to cleavage by specific enzymes within the lysosomal compartment of cancer cells. nih.gov
The Val-Cit-PAB linker has demonstrated good stability in human and primate plasma. acs.orgnih.gov However, studies in rodent models have revealed a susceptibility to premature cleavage. mdpi.compreprints.org In mouse plasma, Val-Cit-PABC-containing ADCs have shown significantly lower stability compared to in human plasma. For instance, one study reported a half-life of 80 hours in mouse plasma for a Val-Cit-PABC ADC, which is considerably shorter than the stability observed in human plasma. cam.ac.uk This instability is primarily attributed to the activity of a specific enzyme, carboxylesterase 1c (Ces1c). mdpi.comnih.gov This discrepancy is a crucial consideration in the preclinical evaluation of ADCs, as it can affect the translation of efficacy and safety data from mouse models to human clinical trials. mdpi.comcam.ac.uk
To address this, researchers have explored modifications to the linker. For example, a conventional ValCitPABC-MMAE ADC lost 20% of its payload when incubated in rat plasma for one week, whereas ADCs featuring a tandem cleavable linker system showed no payload loss under the same conditions. preprints.orgnih.gov Another approach involves the introduction of hydrophilic moieties, such as glutamic acid, to create linkers like Glu-Val-Cit, which have shown improved stability and reduced premature payload release in preclinical models. acs.orgnih.gov
Table 1: In Vitro Plasma Stability of Val-Cit-PAB and Modified Linkers (Preclinical)
| Linker Type | Preclinical Model | Observation | Reference |
| Val-Cit-PABC | Mouse Plasma | Half-life of 80 hours. | cam.ac.uk |
| Val-Cit-PABC-MMAE | Rat Plasma | 20% payload loss after 1 week. | preprints.orgnih.gov |
| Tandem Cleavable Linker | Rat Plasma | No payload loss after 1 week. | preprints.orgnih.gov |
| Glu-Val-Cit | Mouse Plasma | Improved stability compared to Val-Cit. | acs.orgnih.gov |
This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparative values may vary between studies.
The primary enzyme responsible for the premature cleavage of Val-Cit-PAB linkers in mouse plasma has been identified as carboxylesterase 1c (Ces1c). mdpi.comnih.gov Studies in Ces1c-knockout mice have confirmed that Val-Cit-containing ADCs are highly stable in the absence of this enzyme. nih.gov Human neutrophil elastase (NE) has also been identified as another enzyme capable of causing premature linker cleavage, which can contribute to off-target toxicity. acs.orgadcreview.com
Several strategies have been developed to mitigate this premature release:
Linker Modification: Introducing hydrophilic amino acids, such as glutamic acid (Glu), to create linkers like Glu-Val-Cit (EVC) has been shown to confer resistance to Ces1c. nih.govunimi.it Further modifications, such as the Glu-Glu-Val-Cit (EEVC) exolinker, also provide resistance to both Ces1c and human neutrophil elastase. acs.orgnih.gov
Steric Hindrance: Incorporating a β-glucuronide moiety onto the PAB spacer can act as a steric blocker, protecting the Val-Cit linker from serine proteases in circulation. nih.gov
Spacer Replacement: Replacing the PAB spacer with heterocyclic structures, such as thiazole, has been shown to decrease cleavage in mouse serum. nih.govencyclopedia.pub
Peptidomimetic Linkers: The development of non-natural, peptidomimetic linkers, such as those incorporating a cyclobutane-1,1-dicarboxamide (cBu) structure in place of valine, has demonstrated enhanced specificity for cathepsin B and improved stability. nih.govunimi.it
The intended mechanism of action for the Val-Cit-PAB linker involves its cleavage within the lysosome of a target cancer cell. acs.orgnih.gov After an ADC binds to its target antigen on the cell surface, it is internalized through endocytosis. aacrjournals.org The ADC then traffics to the lysosome, an organelle containing a host of degradative enzymes, including cathepsins. nih.gov
Cathepsin B is the primary enzyme responsible for cleaving the peptide bond between valine and citrulline. medchemexpress.com This cleavage event initiates a self-immolative cascade of the PAB spacer. nih.govencyclopedia.pub The PAB unit undergoes a 1,6-elimination reaction, which results in the release of the unmodified, active MMAF payload into the cytoplasm. nih.govencyclopedia.pub MMAF, being a potent antimitotic agent, can then bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.govbroadpharm.com The charged C-terminal phenylalanine of MMAF is thought to hinder its ability to diffuse out of the cell, thereby preventing a bystander effect on neighboring cells. nih.gov
The efficiency of this intracellular release is critical for the ADC's potency. The inclusion of the PAB spacer is important as it improves cathepsin binding, which can be sterically hindered if the dipeptide is attached directly to the payload. nih.govencyclopedia.pub
Identification and Mitigation of Premature Payload Release Mechanisms (e.g., Carboxylesterase 1c)
Impact of Linker Hydrophilicity on ADC Bioconjugation and Pharmacokinetics
Hydrophobicity can cause ADCs to aggregate, especially at higher drug-to-antibody ratios (DARs). nih.govamericanpharmaceuticalreview.com This aggregation can negatively affect the ADC's pharmacokinetics, leading to rapid clearance from circulation and reduced efficacy. mdpi.comdrugtargetreview.com The hydrophobicity of the linker-payload can also lead to non-specific uptake by tissues, contributing to off-target toxicity. drugtargetreview.com
Increasing the hydrophilicity of the linker can address these issues. Strategies to enhance hydrophilicity include:
Incorporation of Hydrophilic Moieties: Adding polar groups such as glutamic acid, polyethylene (B3416737) glycol (PEG), sulfonates, or phosphates to the linker structure can increase its water solubility. nih.govwuxiapptec.comresearchgate.netmdpi.com
Novel Linker Architectures: The development of "exolinkers," where the cleavable peptide is repositioned, can help to mask the hydrophobicity of the payload by leveraging the hydrophilicity of the peptide itself. acs.org
These hydrophilic linkers can improve the solubility of the ADC, allowing for the successful conjugation of more hydrophobic payloads and the achievement of higher DARs (up to 8) without causing significant aggregation. americanpharmaceuticalreview.comdrugtargetreview.comresearchgate.net Improved hydrophilicity generally leads to better pharmacokinetic profiles, with increased exposure and a wider therapeutic window. cam.ac.ukdrugtargetreview.com Furthermore, hydrophilic linkers can help to overcome certain mechanisms of drug resistance, as some hydrophobic payloads are substrates for efflux pumps like MDR1. wuxiapptec.comresearchgate.net
Table 2: Impact of Linker Hydrophilicity on ADC Properties
| Property | Hydrophobic Linker (e.g., traditional Val-Cit-PAB) | Hydrophilic Linker (e.g., PEGylated, Glu-containing) | Reference |
| Aggregation | Higher tendency, especially at high DARs. | Reduced aggregation. | nih.govamericanpharmaceuticalreview.com |
| Drug-to-Antibody Ratio (DAR) | Limited to lower ratios (e.g., 3-4) to avoid aggregation. | Higher DARs (e.g., 8) are achievable. | nih.govdrugtargetreview.com |
| Pharmacokinetics (PK) | Can lead to rapid clearance. | Improved PK profiles and increased exposure. | cam.ac.ukdrugtargetreview.com |
| Bioconjugation | May require co-solvents for hydrophobic payloads. | Simplifies conjugation, eliminates need for co-solvents. | adcreview.com |
| Therapeutic Window | Can be narrowed by off-target toxicity and poor PK. | Can be expanded due to improved PK and reduced toxicity. | adcreview.comdrugtargetreview.com |
Conjugation Strategies and Methodologies for Val Cit Pab Mmaf Integration into Adcs
General Principles of Covalent Linkage in Antibody-Drug Conjugates
The foundation of ADC technology lies in the creation of a stable, covalent bond between a monoclonal antibody (mAb) and a cytotoxic payload. researchgate.net This linkage is crucial for the ADC's performance, influencing its stability in circulation, pharmacokinetic profile, and the ultimate release of the drug at the tumor site. researchgate.netnih.gov The choice of linker and conjugation chemistry is a key determinant in designing effective and safe ADCs. nih.govmedchemexpress.com The linker must be stable enough to prevent premature drug release in the bloodstream, which could lead to systemic toxicity, yet allow for efficient cleavage and payload release once internalized by the target cancer cell. nih.govfrontiersin.org
Antibody Modification Techniques for Val-Cit-PAB-MMAF Attachment
Several methods have been developed to attach drug-linkers like Val-Cit-PAB-MMAF to antibodies, each with its own set of advantages and challenges. These techniques can be broadly categorized into random and site-specific conjugation.
Cysteine Residue Engineering and Maleimide-Based Conjugation
A prevalent method for attaching Val-Cit-PAB-MMAF involves the use of maleimide (B117702) chemistry targeting cysteine residues on the antibody. Native IgG antibodies have interchain disulfide bonds that can be partially or fully reduced to expose reactive thiol groups. tandfonline.comgoogle.com The maleimide group on the linker, such as in MC-Val-Cit-PAB-MMAF, readily reacts with these thiol groups through a Michael addition reaction to form a stable thioether bond. This reaction is highly specific for thiols within a pH range of 6.5-7.5.
To achieve more controlled and homogenous ADCs, cysteine residues can be engineered into specific sites on the antibody backbone. rsc.orgcreative-biolabs.com This "Thiomab" technology allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), typically DAR2 or DAR4. tandfonline.comrsc.org The process often involves a three-step procedure: reduction to uncap the engineered cysteines, re-oxidation to reform the native interchain disulfide bonds, and finally, conjugation of the drug-linker to the engineered thiols. tandfonline.com The location of the engineered cysteine can impact the stability of the maleimide linkage, with studies showing that sites with low solvent accessibility and a positive local charge can lead to more stable conjugates. rsc.orgnih.gov
Site-Specific Conjugation Approaches for Homogeneous ADC Production
The goal of site-specific conjugation is to produce homogeneous ADCs with a uniform DAR and a defined attachment site, which can lead to improved pharmacokinetics and a wider therapeutic window. medchemexpress.comfrontiersin.orgnih.gov Besides cysteine engineering, several other site-specific methods have emerged:
Unnatural Amino Acids (nnAAs): This technique involves incorporating nnAAs with unique reactive handles into the antibody sequence through genetic engineering. nih.govnih.gov For example, p-azidomethyl-L-phenylalanine (pAMF) can be incorporated, allowing for conjugation of a drug-linker containing a dibenzylcyclooctyne (DBCO) group via strain-promoted alkyne-azide cycloaddition (SPAAC). nih.govnih.gov
Enzymatic Conjugation: Enzymes can be used to modify specific sites on the antibody. For instance, microbial transglutaminase (MTGase) can catalyze the formation of a covalent bond between a glutamine tag engineered into the antibody and a primary amine on the linker. nih.gov
Glycan Remodeling: The conserved N-glycans on the Fc region of the antibody can be enzymatically modified to introduce reactive groups for drug conjugation. nih.gov This approach offers a way to conjugate payloads away from the antigen-binding regions. nih.gov
Random Conjugation Techniques and Resultant Heterogeneity
Traditional conjugation methods often result in a heterogeneous mixture of ADCs with varying DARs and conjugation sites. frontiersin.orgresearchgate.net These random approaches include:
Lysine (B10760008) Conjugation: This method targets the primary amines on the side chains of lysine residues. researchgate.net Since a typical IgG antibody has numerous surface-exposed lysines, this approach leads to a highly heterogeneous product with a wide range of DARs. tandfonline.comnih.gov
Native Cysteine Conjugation: This involves the reduction of the four interchain disulfide bonds in an IgG1 antibody, exposing up to eight reactive cysteine residues for conjugation. tandfonline.com While this offers more control than lysine conjugation, it still produces a mixture of ADCs with DARs ranging from 0 to 8. creative-biolabs.com
This heterogeneity can negatively impact the ADC's properties, leading to inconsistent pharmacokinetics, potential for aggregation, and a narrower therapeutic window. medchemexpress.comfrontiersin.orgresearchgate.net
Influence of Conjugation Site and Drug-to-Antibody Ratio (DAR) on ADC Physicochemical Characteristics
The site of conjugation and the DAR are critical parameters that significantly influence the physicochemical properties and, consequently, the efficacy and safety of an ADC. nih.govnih.gov
The Drug-to-Antibody Ratio (DAR) , which is the average number of drug molecules conjugated to each antibody, is a crucial quality attribute. nih.gov A low DAR may result in suboptimal potency, while a high DAR can lead to increased toxicity, faster clearance from circulation, and a higher propensity for aggregation due to increased hydrophobicity. medchemexpress.combiochempeg.com An optimal DAR is generally considered to be between 2 and 4 for many ADCs. biochempeg.comjst.go.jp The distribution of different DAR species is also important, as molecules with different drug loads may have varying pharmacokinetic and toxicological profiles. nih.gov
| Parameter | Influence of Conjugation Site | Influence of Drug-to-Antibody Ratio (DAR) |
| Stability | Can enhance stability by protecting the linker from premature cleavage. rsc.org | High DAR can decrease stability and lead to aggregation. medchemexpress.com |
| Efficacy | Can impact in vivo efficacy even with similar in vitro potency. rsc.org | Higher DAR can increase in vitro potency but may lead to faster clearance and lower in vivo efficacy. medchemexpress.comtandfonline.com |
| Pharmacokinetics | Affects clearance and overall exposure. | High DAR often results in faster clearance. medchemexpress.comtandfonline.com |
| Hydrophobicity | Shielded sites can mask the hydrophobicity of the payload. nih.gov | Increases with higher DAR, potentially leading to aggregation. tandfonline.com |
| Homogeneity | Site-specific methods produce homogeneous products. | Random methods result in a heterogeneous mixture of DAR species. researchgate.net |
Synthesis and Characterization of Val-Cit-PAB-MMAF Drug-Linker Intermediates
The synthesis of the Val-Cit-PAB-MMAF drug-linker is a multi-step process. Monomethyl auristatin F (MMAF), a potent antitubulin agent, is connected to a linker system. This linker typically consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl alcohol (PAB) self-immolative spacer. nih.govmedchemexpress.com The Val-Cit dipeptide is designed to be stable in the bloodstream but is cleaved by cathepsin B, an enzyme often overexpressed in the lysosomes of cancer cells. nih.govnih.gov Following cleavage of the dipeptide, the PAB spacer self-immolates to release the active MMAF payload. nih.gov
The synthesis can be adapted to include different functionalities. For example, the maleimide group can be replaced with other reactive handles for different conjugation chemistries. PEG chains can also be incorporated into the linker to enhance the hydrophilicity and solubility of the drug-linker and the final ADC. nih.govbroadpharm.com
Characterization of the drug-linker intermediates and the final ADC is crucial to ensure quality and consistency. A variety of analytical techniques are employed:
High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the drug-linker.
Mass Spectrometry (MS): Confirms the molecular weight of the intermediates and the final product. It is also a key technique for determining the DAR and drug distribution on the ADC. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the synthesized intermediates. broadpharm.com
Hydrophobic Interaction Chromatography (HIC): A common method for analyzing the DAR distribution of ADCs. Different DAR species will have different retention times due to their varying hydrophobicity.
The careful synthesis and thorough characterization of Val-Cit-PAB-MMAF drug-linker intermediates are essential for the successful development of homogeneous and effective antibody-drug conjugates.
Cellular and Subcellular Pharmacodynamics of Val Cit Pab Mmaf Based Adcs
Target Antigen Recognition and Specificity of Antibody Binding
The fundamental principle governing the efficacy of ADCs is the high specificity of the monoclonal antibody (mAb) component for a target antigen. nih.gov This antigen should ideally be highly expressed on the surface of tumor cells with minimal presence on healthy tissues. medchemexpress.combiointron.com This specificity is crucial for minimizing off-target toxicity and maximizing the therapeutic window. medchemexpress.com The mAb component of the ADC binds to the tumor-associated antigen, initiating the targeted delivery of the cytotoxic payload. medchemexpress.com The selection of the target antigen is a critical factor in the design of ADCs, with characteristics such as high expression in tumor tissues, limited heterogeneity, and minimal shedding being ideal. medchemexpress.com The use of humanized or human monoclonal antibodies is common to reduce immunogenicity. nih.gov
Endosomal-Lysosomal Trafficking and Compartmentalization
Once inside the cell, the endocytic vesicles containing the ADC-antigen complex undergo a maturation process, trafficking through the endosomal pathway. nih.gov This involves the transition from early endosomes to late endosomes, which eventually fuse with lysosomes. biointron.com This trafficking is a critical step, as it delivers the ADC to the lysosomal compartment, an acidic organelle rich in degradative enzymes. nih.govaacrjournals.org The acidic environment and the presence of various proteases within the lysosome are essential for the subsequent processing of the ADC and the release of its cytotoxic payload. nih.govbiointron.com
Lysosomal Processing and Intracellular Payload Release Dynamics
The release of the active cytotoxic drug, MMAF, from the ADC is a precisely controlled, multi-step process that occurs within the lysosome. This process relies on the specific design of the Val-Cit-PAB linker. nih.govencyclopedia.pub
Proteolytic Disassembly of the Val-Cit Linker
The Val-Cit (valine-citrulline) dipeptide component of the linker is specifically designed to be a substrate for lysosomal proteases, most notably cathepsin B, which is often upregulated in cancer cells. nih.govencyclopedia.pubacs.org While initially thought to be primarily cleaved by cathepsin B, further studies have shown that other cathepsins, such as cathepsin S, L, and F, can also be involved in the cleavage of the Val-Cit linker. nih.govencyclopedia.pubacrobiosystems.com The enzymatic cleavage occurs at the amide bond between the citrulline residue and the p-aminobenzyl carbamate (B1207046) (PAB) spacer. nih.govencyclopedia.pub The stability of the Val-Cit linker in the bloodstream and its susceptibility to cleavage within the lysosome are key to its effectiveness. acs.orgiris-biotech.de
| Enzyme | Role in ADC Processing | Supporting Evidence |
| Cathepsin B | Primary lysosomal protease responsible for cleaving the Val-Cit linker. nih.govencyclopedia.pubacs.org | Often upregulated in cancer cells, making the Val-Cit linker an attractive target for payload release. nih.govencyclopedia.pub |
| Cathepsin S, L, and F | Also contribute to the cleavage of the Val-Cit linker. nih.govencyclopedia.pubacrobiosystems.com | Gene knockout studies have demonstrated their involvement in the cleavage mechanism. nih.govencyclopedia.pub |
| Neutrophil Elastase | Can cleave the Val-Cit linker, potentially leading to off-target toxicity. acs.org | In vitro studies showed that purified neutrophil elastase readily cleaved the Val-Cit linker. nih.gov |
Self-Immolation of the PAB Spacer
Following the proteolytic cleavage of the Val-Cit dipeptide, the p-aminobenzyl carbamate (PAB) spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. nih.govencyclopedia.pubresearchgate.netcam.ac.uk This self-immolation is a critical step that ensures the release of the payload in its unmodified, fully active form. nih.govencyclopedia.pub The PAB spacer is designed to be electronically unstable after the cleavage of the dipeptide, leading to its rapid decomposition and the liberation of the attached drug. researchgate.netnih.gov This traceless release mechanism is a key advantage of the PAB spacer system. cam.ac.uk
Release of the Active MMAF Metabolite within the Cytosol
The final step in the intracellular processing is the release of the potent cytotoxic agent, monomethyl auristatin F (MMAF), into the cytosol. nih.gov MMAF is a synthetic analog of dolastatin 10 and a powerful inhibitor of tubulin polymerization. biochempeg.com By binding to tubulin, MMAF disrupts the formation of microtubules, which are essential for mitosis. nih.gov This disruption leads to cell cycle arrest, typically at the G2/M phase, and ultimately induces apoptosis (programmed cell death) in the cancer cell. nih.govmedchemexpress.com Unlike its counterpart MMAE, MMAF is less permeable to cell membranes due to a charged phenylalanine at its C-terminus, which can limit its bystander killing effect but may also reduce systemic toxicity. nih.govaacrjournals.orgbiochempeg.com
| Compound | Function | Mechanism |
| Val-Cit-PAB-MMAF ADC | Targeted delivery of MMAF | Binds to tumor-specific antigens and is internalized. |
| Val-Cit Linker | Protease-sensitive linker | Cleaved by lysosomal cathepsins. nih.govencyclopedia.pubacs.org |
| PAB Spacer | Self-immolative spacer | Undergoes 1,6-elimination to release the payload. nih.govencyclopedia.pubresearchgate.net |
| MMAF | Cytotoxic payload | Inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. nih.govbiochempeg.com |
Intracellular Target Engagement and Microtubule Network Disruption
Upon binding to a specific antigen on the surface of a cancer cell, the ADC is internalized, typically through receptor-mediated endocytosis. nih.gov The ADC-antigen complex is then trafficked through the endosomal-lysosomal pathway. nih.gov Within the acidic environment of the lysosome, proteases such as cathepsin B recognize and cleave the valine-citrulline (Val-Cit) dipeptide linker. broadpharm.comnih.govnih.gov This enzymatic cleavage initiates the release of the cytotoxic payload, monomethyl auristatin F (MMAF). broadpharm.comnih.gov
The released MMAF is a potent antimitotic agent that functions by inhibiting tubulin polymerization. targetmol.combiochempeg.comproteogenix.science Tubulin is the fundamental protein subunit of microtubules, which are dynamic cytoskeletal structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division. proteogenix.science MMAF binds to tubulin, preventing its assembly into microtubules. targetmol.comproteogenix.science This disruption of the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and subsequently triggers apoptosis, or programmed cell death. nih.govmdpi.com
The potency of MMAF is significant once it reaches its intracellular target. mdpi.com Research has shown that ADCs delivering MMAF can be highly effective against various cancer cell lines. For instance, cAC10 conjugates of MMAF have demonstrated pronounced cytotoxic activities on CD30-positive cell lines. targetmol.com
| Cell Line | IC50 of free MMAF (nM) |
| Karpas 299 | 119 |
| H3396 | 105 |
| 786-O | 257 |
| Caki-1 | 200 |
This table presents the in vitro cytotoxicity of free MMAF against a panel of cell lines, with IC50 values indicating the concentration required to inhibit the growth of 50% of the cells. targetmol.com
Investigation of Extracellular Cleavage and Potential Bystander Effects
While the primary mechanism of action for Val-Cit-PAB-MMAF-based ADCs relies on intracellular payload release, the stability of the linker in the extracellular tumor microenvironment is a critical factor influencing both efficacy and off-target toxicity. The Val-Cit linker is designed for selective cleavage by lysosomal proteases like cathepsin B. nih.govcam.ac.uk However, some studies have indicated that extracellular cleavage can occur. acs.orgadcreview.comrsc.org Enzymes such as carboxylesterase 1C and human neutrophil elastase, which can be present in the tumor microenvironment, have been shown to prematurely cleave the Val-Cit linker. acs.orgadcreview.comnih.gov
This premature, extracellular release of the payload can have two major implications. Firstly, it can lead to off-target toxicity if the released payload enters systemic circulation and affects healthy cells. biorxiv.org Secondly, it raises the possibility of a "bystander effect," where the released cytotoxic agent can diffuse into and kill neighboring antigen-negative tumor cells. oup.com
However, the physicochemical properties of MMAF significantly limit its ability to induce a bystander effect. MMAF possesses a negatively charged C-terminal phenylalanine, which makes it less membrane permeable compared to its counterpart, monomethyl auristatin E (MMAE). biochempeg.comaacrjournals.org This reduced membrane permeability hinders the ability of extracellularly released MMAF to diffuse across the cell membranes of adjacent cells. oup.comaacrjournals.org Consequently, ADCs utilizing MMAF are generally considered to have a limited or no bystander effect. mdpi.comaacrjournals.org This characteristic can be advantageous in minimizing damage to surrounding healthy tissue but may limit efficacy in tumors with heterogeneous antigen expression. insights.bio
In contrast, the more membrane-permeable MMAE has been shown to mediate a significant bystander effect in preclinical models. aacrjournals.org This highlights the critical role that the specific payload, and its ability to traverse cell membranes, plays in determining the extent of bystander killing. aacrjournals.org
| Compound | Key Characteristic | Bystander Effect Potential |
| MMAF | Negatively charged, less membrane permeable | Limited to none |
| MMAE | Neutral, more membrane permeable | Significant |
This table compares the bystander effect potential of MMAF and MMAE based on their membrane permeability. biochempeg.comoup.comaacrjournals.org
Preclinical Efficacy and Mechanistic Studies of Val Cit Pab Mmaf Based Adcs
In Vitro Cytotoxicity and Antiproliferative Assays in Cancer Cell Models
The in vitro efficacy of Val-Cit-PAB-MMAF-based ADCs is a critical early indicator of their potential as cancer therapeutics. These assays are designed to determine the cytotoxic and antiproliferative effects of the ADC on cancer cell lines.
Correlation of Cytotoxic Activity with Target Antigen Expression Levels
A fundamental principle of ADC therapy is the targeted delivery of a cytotoxic payload to cells expressing a specific surface antigen. biointron.com Consequently, a strong correlation between the cytotoxic activity of a Val-Cit-PAB-MMAF ADC and the expression level of its target antigen is expected and has been demonstrated in numerous studies.
For instance, an ADC targeting the Tn carbohydrate antigen conjugated to MMAF (Chi-Tn/MMAF) showed dose-dependent cytotoxicity against the Tn-positive Jurkat and LOX cell lines. nih.gov However, it was not effective against Shin-3 and OvCar-3 cells, which have low Tn expression levels, despite these cells being sensitive to the free MMAF drug. nih.gov Similarly, a non-agonist anti-c-Met antibody, P3D12, conjugated to vc-MMAF (P3D12-vc-MMAF), demonstrated potent cytotoxicity in gastric and lung cancer cell lines with high levels of c-Met expression. semanticscholar.org In cell lines with medium-to-low c-Met expression, the efficacy was reduced. semanticscholar.org
These findings underscore the importance of target antigen expression as a primary determinant of the in vitro potency of Val-Cit-PAB-MMAF-based ADCs.
Table 1: In Vitro Cytotoxicity of a Tn-Targeting ADC (Chi-Tn/MMAF)
| Cell Line | Target Antigen (Tn) Expression | ADC Cytotoxicity (IC50) | Free MMAF Cytotoxicity (IC50) |
| Jurkat | High | Potent | 4.5 x 10² nM |
| LOX | High | Potent | Not specified |
| Shin-3 | Low | Ineffective | Sensitive |
| OvCar-3 | Low | Ineffective | Sensitive |
This table is based on data from a study on a Chi-Tn/MMAF ADC and illustrates the correlation between target antigen expression and ADC efficacy. nih.gov
Comparison of Efficacy with Free MMAF and Non-Cleavable MMAF Conjugates
The Val-Cit linker is designed to be cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in tumor cells. semanticscholar.orgmdpi.com This targeted release mechanism is intended to provide a therapeutic advantage over the systemic administration of the free, unconjugated payload. Studies have shown that while free MMAF is highly potent, its lack of specificity can lead to off-target toxicity. nih.gov
In contrast, ADCs with non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload. aacrjournals.org This can result in a less efficient release of the active drug. For example, in models of resistance to T-DM1 (an ADC with a non-cleavable linker), cells retained sensitivity to ADCs with a cleavable MC-Val-Cit-PAB linker. aacrjournals.org This suggests that the cleavable linker system can overcome certain resistance mechanisms associated with non-cleavable linkers. aacrjournals.org However, the charged nature of the C-terminal phenylalanine in MMAF can hinder its intracellular access compared to the more membrane-permeable MMAE, potentially impacting the efficacy of both cleavable and non-cleavable MMAF-ADCs. semanticscholar.org
In Vivo Antitumor Efficacy in Murine Xenograft Models
Preclinical in vivo studies using murine xenograft models are essential for evaluating the antitumor activity of Val-Cit-PAB-MMAF-based ADCs in a more complex biological system. These studies provide insights into tumor growth inhibition, regression rates, and the pharmacokinetic and biodistribution properties of the ADC.
Assessment of Tumor Growth Inhibition and Regression Rates
Val-Cit-PAB-MMAF-based ADCs have demonstrated significant tumor growth inhibition and regression in various xenograft models. For example, a single dose of P3D12-vc-MMAF, an anti-c-Met ADC, resulted in stronger tumor inhibition in an MKN-45 gastric cancer xenograft model than multiple doses of a c-Met tyrosine kinase inhibitor. semanticscholar.org In an H1975 non-small cell lung cancer xenograft model, which is resistant to certain tyrosine kinase inhibitors, P3D12-vc-MMAF showed dose-dependent tumor growth inhibition. semanticscholar.org
Similarly, an anti-FRα ADC, farletuzumab-(MC-Val-Cit-PAB-MMAF), induced durable tumor growth inhibition and even complete responses in patient-derived xenograft (PDX) models of lung and gastric cancer. aacrjournals.org These findings highlight the potential of Val-Cit-PAB-MMAF ADCs to elicit robust and lasting antitumor responses in vivo.
Table 2: In Vivo Efficacy of P3D12-vc-MMAF in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Outcome |
| MKN-45 | Gastric Cancer | Single dose P3D12-vc-MMAF | Stronger tumor inhibition than c-Met TKI |
| H1975 | Non-Small Cell Lung Cancer | P3D12-vc-MMAF | Dose-dependent tumor growth inhibition |
This table summarizes the in vivo efficacy data for the P3D12-vc-MMAF ADC. semanticscholar.org
Preclinical Pharmacokinetic and Biodistribution Analysis of ADCs
The pharmacokinetic (PK) and biodistribution profile of an ADC is crucial for its efficacy and safety. The Val-Cit-PAB linker is designed to be stable in the systemic circulation, preventing premature release of the MMAF payload. Studies on disitamab vedotin, an ADC utilizing a cleavable dipeptide linker and MMAE, have shown that the conjugated antibody and total antibody exhibit linear dynamic characteristics. nih.gov
Radiolabeling studies are often employed to track the distribution of the ADC and its components in vivo. mdpi.com These studies can simultaneously measure the concentrations of the antibody, the total payload (conjugated and unconjugated), and the unconjugated payload in various tissues. researchgate.net This detailed analysis helps to understand the stability of the ADC in circulation, its accumulation in the tumor, and its clearance from the body. The incorporation of the linker system can also improve the pharmacokinetic profile of MMAF by enhancing its solubility and stability.
Elucidation of Acquired Resistance Mechanisms to Val-Cit-PAB-MMAF ADCs
Despite the promising efficacy of ADCs, the development of acquired resistance remains a significant clinical challenge. mdpi.comcrownbio.com Several mechanisms can contribute to resistance to Val-Cit-PAB-MMAF-based ADCs.
One major mechanism is the downregulation of the target antigen on the surface of cancer cells. aacrjournals.orgcrownbio.com Reduced antigen expression leads to decreased ADC binding and internalization, thereby limiting the delivery of the cytotoxic payload.
Another key resistance mechanism involves the upregulation of drug efflux pumps, such as those from the ATP-binding cassette (ABC) transporter family. semanticscholar.org These transporters can actively pump the released MMAF out of the cancer cell, reducing its intracellular concentration and cytotoxic effect.
Furthermore, defects in the lysosomal processing of the ADC can also lead to resistance. Since the Val-Cit linker requires cleavage by lysosomal proteases, alterations in lysosomal function or protease activity can impair the release of MMAF. aacrjournals.org Interestingly, in some models of resistance to ADCs with non-cleavable linkers, sensitivity to ADCs with cleavable linkers like Val-Cit-PAB is retained, suggesting that the mechanism of payload release can influence resistance profiles. aacrjournals.org
The bystander effect, where the released payload diffuses out of the target cell and kills neighboring antigen-negative cells, can be a significant advantage of ADCs with membrane-permeable payloads. researchgate.netcrownbio.com However, the charged nature of MMAF makes it less membrane-permeable than MMAE, which may limit its bystander killing activity and potentially contribute to resistance in heterogeneous tumors. semanticscholar.orgresearchgate.net
Alterations in ADC Trafficking and Internalization Pathways
The journey of an ADC from the cell surface to the lysosome is a multi-step process that is crucial for its efficacy. This process, which includes binding to a specific antigen, internalization via endocytosis, and intracellular trafficking, can be a point of vulnerability where cancer cells develop resistance. mdpi.comoaepublish.com
Effective internalization of an ADC is a prerequisite for the subsequent release of its cytotoxic payload. explorationpub.com The primary mechanism of entry for most ADCs is receptor-mediated endocytosis, which can occur through clathrin-mediated or caveolae-mediated pathways. oaepublish.com Following internalization, the ADC-antigen complex is transported through the endosomal-lysosomal pathway. It is within the acidic and enzyme-rich environment of the lysosome that the linker is designed to be cleaved, releasing the active drug. mdpi.com
Alterations in these trafficking pathways can significantly impact the efficacy of an ADC. For instance, reduced rates of internalization or impaired trafficking to the lysosome can limit the amount of payload that reaches its site of action, thereby conferring resistance. Preclinical models have shown that cancer cells can develop resistance to ADCs by altering proteins involved in vesicle transport and lysosomal biogenesis. aacrjournals.org
Interestingly, the choice of linker can influence an ADC's resilience to such resistance mechanisms. Studies comparing ADCs with cleavable versus non-cleavable linkers have demonstrated that those with cleavable linkers, such as the Val-Cit-PAB system, may retain their potency even in cells that have developed resistance to ADCs with non-cleavable linkers. aacrjournals.org This suggests that the extracellular or broader intracellular release of the payload from a cleavable linker might circumvent some trafficking-related resistance mechanisms. aacrjournals.org For example, gastric carcinoma cells that became highly resistant to an ADC with a non-cleavable linker remained fully sensitive to an anti-HER2 ADC employing a cleavable MC-Val-Cit-PAB linker. aacrjournals.org
Table 1: Impact of Trafficking Alterations on ADC Efficacy
| Resistance Mechanism | Effect on ADC Pathway | Consequence for Val-Cit-PAB-MMAF ADCs | Reference |
| Downregulation of target antigen | Reduced ADC binding and internalization | Decreased overall efficacy | aacrjournals.org |
| Impaired endocytosis | Lower intracellular concentration of ADC | Reduced payload delivery to lysosomes | oaepublish.com |
| Altered vesicle transport | Inefficient trafficking of ADC to lysosomes | Suboptimal linker cleavage and payload release | aacrjournals.org |
| Defective lysosomal function | Reduced proteolytic activity | Inefficient cleavage of Val-Cit linker | mdpi.com |
Modulation of Intracellular Linker Processing Enzyme Activity
The Val-Cit linker was specifically designed to be a substrate for cathepsin B, a lysosomal cysteine protease that is often overexpressed in various tumor types. adcreview.comnih.gov The intended mechanism involves the selective cleavage of the dipeptide linker by cathepsin B following ADC internalization, leading to the release of the PAB spacer, which then self-immolates to free the active MMAF payload. mdpi.com
However, preclinical research has revealed a more complex picture of linker processing. While cathepsin B is a primary enzyme involved, it is not the sole determinant of Val-Cit linker cleavage. Studies using cell lines with genetically knocked-out cathepsin B demonstrated that the efficacy of Val-Cit-based ADCs was not significantly affected, suggesting that other lysosomal proteases, such as cathepsin L and cathepsin S, can also cleave the linker. aacrjournals.orgaacrjournals.orgnih.gov This enzymatic redundancy can be advantageous, as it may prevent resistance in tumors with low cathepsin B expression.
Conversely, the susceptibility of the Val-Cit linker to cleavage by enzymes outside the target lysosomal compartment can be a liability. In preclinical mouse models, the Val-Cit linker has been shown to be unstable in plasma due to cleavage by the serine protease carboxylesterase 1c (Ces1c). nih.govcam.ac.uk This premature release of the payload in circulation can lead to off-target toxicity and reduced therapeutic index. cam.ac.uk Furthermore, human neutrophil elastase has also been identified as an enzyme capable of cleaving the Val-Cit linker, which could potentially contribute to off-target toxicities like neutropenia. adcreview.comacs.org
The conjugation site on the antibody can also influence the linker's stability, with more solvent-exposed linkers showing lower stability in mouse plasma. cam.ac.uk These findings have spurred the development of modified linkers, such as the Glu-Val-Cit linker, which exhibits increased resistance to Ces1c cleavage while maintaining sensitivity to cathepsin B. acs.org
Table 2: Enzymes Involved in Val-Cit Linker Processing
| Enzyme | Location | Role in ADC Efficacy | Implication | Reference |
| Cathepsin B | Lysosome | Intended Target: Efficient cleavage and payload release | Primary mechanism of action | adcreview.comaacrjournals.org |
| Cathepsin L, S | Lysosome | Redundant Cleavage: Compensate for low Cathepsin B | May overcome resistance due to low Cathepsin B | aacrjournals.orgnih.gov |
| Carboxylesterase 1c (Ces1c) | Mouse Plasma | Off-Target Cleavage: Premature payload release | Reduced efficacy and potential toxicity in preclinical mouse models | nih.govcam.ac.uk |
| Neutrophil Elastase | Extracellular | Off-Target Cleavage: Premature payload release | Potential for off-target toxicity (e.g., neutropenia) | adcreview.comacs.org |
Impact of Drug Efflux Pump Upregulation
A significant mechanism of resistance to chemotherapy is the upregulation of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps to actively remove cytotoxic agents from the cancer cell. aacrjournals.orgspringermedizin.de The multidrug resistance protein 1 (MDR1 or P-glycoprotein), encoded by the ABCB1 gene, is a well-characterized efflux pump that can confer resistance to a wide range of anticancer drugs. mdpi.com
The susceptibility of an ADC's payload to these efflux pumps is a critical determinant of its efficacy, particularly in tumors that have acquired multidrug resistance. Preclinical studies have shown that while some auristatin derivatives like monomethyl auristatin E (MMAE) are substrates for MDR1, monomethyl auristatin F (MMAF) is significantly less affected by this resistance mechanism. mdpi.comjci.org The charged C-terminal phenylalanine of MMAF is thought to hinder its recognition and transport by MDR1. jci.org
This inherent resistance of MMAF to efflux pumps makes the Val-Cit-PAB-MMAF system particularly valuable for treating multidrug-resistant cancers. In preclinical models, cells overexpressing ABCB1 that are resistant to MMAE-based ADCs often remain sensitive to MMAF-based ADCs. jci.org This highlights a key advantage of the MMAF payload in overcoming a common and clinically relevant mechanism of drug resistance.
Table 3: Susceptibility of Auristatin Payloads to the ABCB1 Efflux Pump
| Payload | Susceptibility to ABCB1 (MDR1) | Implication for ADC Efficacy in MDR Tumors | Reference |
| Monomethyl Auristatin E (MMAE) | High | Reduced efficacy due to active efflux | mdpi.comjci.org |
| Monomethyl Auristatin F (MMAF) | Low | Maintained efficacy, effective against MDR tumors | jci.org |
Immunogenic Cell Death (ICD) Induction by Auristatin Payloads in the Context of ADCs
Immunogenic cell death (ICD) is a form of apoptosis that is capable of eliciting an adaptive immune response against tumor cells. This process is characterized by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to activate the immune system. mdpi.comnih.gov Key hallmarks of ICD include the surface exposure of calreticulin, the release of ATP, and the secretion of high-mobility group box 1 (HMGB1) protein. adcreview.com
Certain chemotherapeutic agents, including some microtubule inhibitors, have been shown to be potent inducers of ICD. nih.gov Preclinical studies have demonstrated that ADCs armed with the MMAF payload can indeed induce ICD in cancer cells. researchgate.netnih.govadcreview.com For example, belantamab mafodotin, an anti-BCMA ADC that utilizes an MMAF payload, has been shown to induce hallmarks of ICD in multiple myeloma cells. researchgate.netnih.govadcreview.com
The induction of ICD by Val-Cit-PAB-MMAF-based ADCs adds another layer to their mechanism of action. Beyond direct cytotoxicity, these ADCs can potentially stimulate a durable anti-tumor immune response. researchgate.net In preclinical models, the antitumor activity of an MMAF-based ADC was associated with increased infiltration of T lymphocytes and dendritic cells into the tumor, and this effect was diminished when CD8+ T cells were depleted. adcreview.com This suggests that the engagement of the host immune system is a key component of the therapeutic efficacy of these ADCs.
Table 4: Hallmarks of Immunogenic Cell Death Induced by MMAF-Based ADCs
| ICD Marker | Function | Observation in Preclinical Studies with MMAF-ADCs | Reference |
| Calreticulin (CRT) Exposure | "Eat-me" signal for phagocytic cells (e.g., dendritic cells) | Increased surface exposure on treated cancer cells | nih.govadcreview.com |
| ATP Release | Chemoattractant for dendritic cells and T cells | Increased secretion from treated cancer cells | nih.gov |
| HMGB1 Secretion | Pro-inflammatory cytokine that activates immune cells | Increased release from treated cancer cells | nih.govadcreview.com |
| Type I Interferon Signature | Promotes dendritic cell maturation and T-cell responses | Upregulation observed in vivo | adcreview.com |
Advanced Research on Structural Modifications and Analogues of Val Cit Pab Mmaf
Linker Optimizations for Improved Stability and Controlled Release
The performance of the Val-Cit-PAB linker is a key determinant of an ADC's efficacy and safety. Researchers are actively exploring various modifications to improve its stability in the bloodstream and ensure precisely controlled payload release at the tumor site.
Amino Acid Substitutions within the Val-Cit Dipeptide for Enhanced Specificity
The Val-Cit dipeptide is a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. acs.org However, it can also be cleaved by other proteases, leading to off-target toxicity. nih.govnih.gov To enhance specificity for tumor-associated enzymes, researchers have investigated substitutions of the valine and citrulline residues.
One study found that substituting valine with other amino acids in a non-internalizing ADC context significantly impacted in vivo stability and anti-cancer activity. nih.gov A Val-Ala dipeptide linker demonstrated superior performance compared to Val-Cit, Val-Lys, and Val-Arg analogues. nih.gov Mass spectrometric analysis revealed that these different dipeptides not only had varying stability but also different cleavage sites. nih.gov Another approach to increase specificity involves adding a glutamic acid residue to create a Glu-Val-Cit tripeptide linker. nih.gov This modification has been shown to be resistant to premature cleavage by carboxylesterase Ces1C and human neutrophil elastase, which can be a limitation of the standard Val-Cit linker. acs.orgnih.gov
| Dipeptide Linker | Key Finding | Reference |
| Val-Ala | Exhibited better in vivo stability and anticancer activity compared to Val-Cit in a specific non-internalizing ADC model. | nih.gov |
| Val-Lys | Showed different in vivo stability and cleavage sites compared to Val-Cit. | nih.gov |
| Val-Arg | Demonstrated varied in vivo stability and cleavage patterns from Val-Cit. | nih.gov |
| Glu-Val-Cit | Increased stability in mouse plasma and resistance to premature cleavage by certain enzymes. | acs.orgnih.gov |
Incorporation of Polyethylene (B3416737) Glycol (PEG) Spacers for Modulated Hydrophilicity
The hydrophobicity of the Val-Cit-PAB linker and the MMAF payload can lead to ADC aggregation, which can negatively impact its pharmacokinetics and efficacy. acs.orgchemrxiv.org The incorporation of polyethylene glycol (PEG) spacers is a common strategy to increase the hydrophilicity of the ADC. nih.govbroadpharm.com
Exploration of Alternative Enzymatic Cleavage Triggers (e.g., Phosphatase-Sensitive Linkers)
To move beyond cathepsin-based cleavage, researchers are exploring linkers that are sensitive to other enzymes overexpressed in the tumor microenvironment. This approach aims to provide alternative mechanisms for payload release and potentially improve tumor specificity. nih.govrsc.org
One such strategy involves the use of phosphatase-sensitive linkers. nih.govrsc.org These linkers incorporate a phosphate (B84403) group that can be cleaved by phosphatases, which are often dysregulated in cancer cells. For example, a system using a terminal phosphate/pyrophosphate as a leaving group on a Val-Cit-PAB linker has been developed. cam.ac.uk In this design, after the initial cleavage of the Val-Cit dipeptide by cathepsin, a subsequent cleavage by a phosphatase is required to release the alcohol-containing payload. cam.ac.uk While this dual-enzyme approach is promising, initial studies have indicated that some of these linkers may have limited plasma stability. nih.gov Other alternative triggers being investigated include glucuronidase- and sulfatase-cleavable linkers. nih.govrsc.org A sulfatase-cleavable linker, for instance, showed high plasma stability and potent cytotoxicity in preclinical models. nih.gov
| Alternative Trigger | Enzyme | Key Feature | Reference |
| Phosphatase-sensitive | Phosphatase | Enables release of alcohol-containing payloads through a dual-enzyme mechanism. | rsc.orgcam.ac.uk |
| β-Glucuronidase-cleavable | β-Glucuronidase | Utilizes an enzyme often overexpressed in the tumor microenvironment. | rsc.org |
| Sulfatase-cleavable | Sulfatase | Demonstrated high plasma stability and potent cytotoxicity in preclinical studies. | nih.gov |
Design and Evaluation of Novel Exo-Cleavable Linker Architectures
A significant innovation in linker design is the development of "exo-cleavable" linkers. chemrxiv.orgadcreview.com This approach repositions the cleavable peptide sequence to an "exo" position on the PAB moiety, in contrast to the traditional linear arrangement. chemrxiv.orgnih.gov This structural rearrangement has been shown to overcome several drawbacks of the conventional Val-Cit platform, including hydrophobicity-induced aggregation and premature payload release. chemrxiv.orgadcreview.com
Exo-linker designs, such as those incorporating Glu-Val-Cit or Glu-Glu-Val-Cit sequences, have demonstrated improved ADC stability, therapeutic efficacy, and pharmacokinetics in both in vitro and in vivo studies. adcreview.comnih.gov These novel architectures significantly reduce premature payload release and allow for a higher drug-to-antibody ratio (DAR) without causing significant aggregation, even with hydrophobic payloads. chemrxiv.orgnih.gov Furthermore, these exo-linker ADCs have shown resistance to enzymatic degradation by carboxylesterases and human neutrophil elastase, highlighting their potential for a better safety profile. adcreview.comnih.gov
MMAF Analogues and Derivatives with Altered Potency and Cellular Permeability
MMAF is a potent anti-tubulin agent, but its charged C-terminal carboxyl group limits its ability to diffuse across cell membranes, potentially reducing its bystander killing effect. cam.ac.uk Researchers are developing MMAF analogues and derivatives to modulate its potency and cellular permeability, thereby optimizing its therapeutic window.
Structural Modifications at P1 and P5 Side Chains
The structure of auristatins like MMAF is often described in terms of its amino acid subunits, from the N-terminus (P1) to the C-terminus (P5). acs.orgacs.org Modifications at the P1 and P5 positions have been a key focus for developing new MMAF analogues with improved properties. researchgate.netjst.go.jp
While much of the historical research has focused on the terminal subunits, more recent studies have explored modifications to the central core of the auristatin molecule. jst.go.jp For example, introducing an azide (B81097) functional group at the P4 subunit has resulted in potent in vitro cytotoxic activity. acs.orgacs.org Combining azide modifications at both the P2 and P4 positions has shown to further enhance cytotoxic activity, depending on the amino acid at the P1 position. acs.org These modifications not only impact potency but can also serve as handles for linker attachment. acs.orgacs.org Additionally, research has shown that the P1 and P5 side chains are adaptable to chemical modifications, allowing for the introduction of various functional groups to fine-tune the properties of the payload. researchgate.net The goal of these modifications is to create MMAF analogues with a desirable balance of high potency against target cells and reduced off-target toxicity, potentially by altering their cellular permeability and bystander effect. acs.org
| Modification Site | Moiety Introduced | Impact | Reference |
| P4 subunit | Azide | Potent in vitro cytotoxic activity. | acs.orgacs.org |
| P2 and P4 subunits | Azide | Enhanced cytotoxic activity. | acs.org |
| P1 and P5 side chains | Various functional groups | Adaptable for chemical modifications to alter potency and permeability. | researchgate.net |
Investigation of Methyl Ester Derivatives (e.g., MMAF-OMe)
Structural modifications of the MMAF payload are being explored to fine-tune its properties. One such modification is the creation of methyl ester derivatives, such as MMAF-OMe (Monomethyl auristatin F methyl ester). medkoo.com MMAF-OMe is a methoxyl analogue of MMAF that functions as an antimitotic agent by inhibiting tubulin polymerization. The charged C-terminal phenylalanine residue of MMAF can limit its ability to cross cell membranes, which attenuates its cytotoxic activity compared to uncharged counterparts like MMAE. researchgate.netbiochempeg.com The esterification of this carboxylic acid to form MMAF-OMe alters its physicochemical properties, which can influence its cellular uptake and potency.
Research has demonstrated the cytotoxic effects of MMAF-OMe against various cancer cell lines. medchemexpress.com These studies are crucial for understanding the potential of such derivatives in ADC development. The potency of MMAF-OMe highlights its potential as a valuable payload for ADCs.
Table 1: In Vitro Cytotoxicity of MMAF-OMe in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
|---|---|
| MDAMB435/5T4 | 0.056 |
| MDAMB361DYT2 | 0.166 |
| MDAMB468 | 0.183 |
| Raji (5T4-) | 0.449 |
Data sourced from MedchemExpress product information. medchemexpress.com
Further research has explored the application of MMAF derivatives in novel drug conjugate formats. For instance, a knottin-Fc-drug conjugate (KFDC) was developed using a site-specifically conjugated MMAF. invivochem.cn This approach involved introducing a non-natural amino acid into the Fc domain of a fusion protein for precise attachment of the MMAF payload via a noncleavable linker. invivochem.cn The resulting conjugate, 2.5F-Fc-MMAF, showed potent inhibition of proliferation in human glioblastoma (U87MG), ovarian (A2780), and breast (MB-468) cancer cells. invivochem.cn Such studies provide proof-of-concept for developing alternative tumor-targeting strategies beyond traditional ADCs, utilizing MMAF derivatives.
Rational Design of Multi-Payload Antibody-Drug Conjugates Incorporating Val-Cit-PAB-MMAF
A significant challenge in cancer therapy is tumor heterogeneity and the development of drug resistance. To address this, researchers are rationally designing ADCs that can deliver more than one type of cytotoxic payload, a strategy known as a multi-payload or dual-drug ADC. nih.gov This approach aims to provide a synergistic or additive therapeutic effect, potentially overcoming resistance mechanisms that may be effective against a single payload. nih.govaacrjournals.org
One strategy involves creating homogeneous ADCs carrying two different auristatin derivatives. For example, a dual-drug ADC carrying both MMAE and MMAF was developed. nih.gov This novel ADC proved potent against anaplastic large cell lymphoma xenograft models that were resistant to monotherapy with ADCs carrying either MMAE or MMAF alone, supporting the potential of this approach to overcome drug resistance. nih.gov
Another advanced design combines different classes of payloads on a single antibody. Researchers have successfully combined a cysteine-engineered anti-HER2 antibody with a bis-functionalized linker to generate a homogeneous ADC with a drug-to-antibody ratio (DAR) of four, carrying two molecules of MMAE and two molecules of a pyrrolobenzodiazepine (PBD) dimer. rsc.org This was achieved by modifying cysteine residues with a linker containing two different reactive handles, allowing for the sequential attachment of the two distinct linker-payloads. rsc.org
The linker chemistry is critical in the assembly of these complex molecules. Bifunctional or branched linkers are being developed to facilitate the attachment of multiple payloads. For instance, a bis-payload compound, DBCO-Lys-(PEG3-GluValCit-PABC-MMAF)2, has been reported, which utilizes a lysine (B10760008) residue as a branching point to attach two Val-Cit-PAB-MMAF moieties. mdpi.com The rational design of such constructs, including the choice of linker and the specific payloads, is essential for optimizing the ADC's stability, efficacy, and therapeutic index. acs.orgnih.gov The ability to deliver multiple cytotoxic agents to a target cell simultaneously represents a promising strategy to combat resistant and refractory cancers.
Comparative Academic Analyses of Val Cit Pab Mmaf Linker Payload Systems
Head-to-Head Comparisons with Other Cleavable ADC Linker Technologies
The Val-Cit linker is designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells. nih.govbroadpharm.com This selective cleavage at the target site is a key advantage of this technology. biochempeg.com However, research has shown that other cysteine cathepsins can also cleave the Val-Cit linker, suggesting multiple pathways for payload release. nih.govaacrjournals.org
Disulfide-Based Cleavable Linkers
Disulfide linkers are designed to be cleaved in the reducing environment of the cytosol, which has a higher concentration of glutathione (B108866) than the bloodstream. broadpharm.comnjbio.com This differential allows for payload release upon internalization.
| Feature | Val-Cit-PAB Linker | Disulfide Linker |
| Cleavage Mechanism | Enzymatic (Cathepsin B and other proteases) nih.govaacrjournals.org | Reductive (High glutathione concentration) broadpharm.comnjbio.com |
| Release Site | Primarily lysosomes | Cytosol njbio.com |
| Bystander Effect | Can induce a bystander effect if the released payload is membrane-permeable. broadpharm.com | Can induce a bystander effect. broadpharm.com |
| Stability | Generally stable in plasma, though some studies show potential for premature cleavage. cam.ac.ukrsc.orgacs.org | Stability can be modulated by steric hindrance around the disulfide bond. njbio.comaxispharm.com |
In some studies, novel disulfide-based ADCs have demonstrated a higher maximum tolerated dose compared to Val-Cit-based ADCs, suggesting a potentially wider therapeutic window. nih.gov
β-Glucuronide-Cleavable Linkers
β-glucuronide linkers are cleaved by the lysosomal enzyme β-glucuronidase, which is also found in necrotic areas of some tumors. creativebiolabs.net These linkers are often more hydrophilic than peptide-based linkers.
| Feature | Val-Cit-PAB Linker | β-Glucuronide Linker |
| Cleavage Mechanism | Enzymatic (Cathepsin B and other proteases) nih.govaacrjournals.org | Enzymatic (β-glucuronidase) creativebiolabs.net |
| Hydrophilicity | More hydrophobic, which can contribute to aggregation. sygnaturediscovery.commdpi.com | More hydrophilic, potentially reducing aggregation. nih.gov |
| In Vivo Performance | Established efficacy in numerous ADCs. cam.ac.uk | Some studies show greater in vivo efficacy but also potential for being less tolerated compared to Val-Cit-PAB. creativebiolabs.netnih.gov |
| Aggregation | Higher propensity for aggregation, especially with high drug-to-antibody ratios (DAR). nih.gov | Minimal aggregation observed in comparative studies. nih.gov |
One study directly comparing a β-glucuronide-linked ADC to a Val-Cit-PAB-linked ADC found that while both had similar in vitro efficacy, the glucuronide-linked conjugate showed significantly less aggregation. nih.gov However, the glucuronide-linked ADC was not as well-tolerated in vivo. creativebiolabs.netnih.gov
pH-Sensitive Hydrazone Linkers
Hydrazone linkers are designed to be stable at the physiological pH of blood (around 7.4) but hydrolyze in the acidic environment of endosomes (pH 5-6) and lysosomes (pH 4.8). broadpharm.com
| Feature | Val-Cit-PAB Linker | Hydrazone Linker |
| Cleavage Mechanism | Enzymatic (Cathepsin B and other proteases) nih.govaacrjournals.org | Acid-catalyzed hydrolysis broadpharm.comnih.gov |
| Plasma Stability | Generally considered to have superior plasma stability. nih.gov | Can be less stable in plasma, leading to premature drug release. cam.ac.uk |
| Specificity | Relies on enzyme overexpression in tumor cells. nih.govaacrjournals.org | Relies on the pH difference between plasma and intracellular compartments. broadpharm.com |
Studies have shown that the Val-Cit linker is significantly more stable in human plasma than hydrazone linkers. nih.gov This increased stability is crucial for minimizing off-target toxicity. biochempeg.com
Differentiation from Non-Cleavable Linker-Payload Systems in ADC Performance
Non-cleavable linkers remain attached to the payload after the antibody is degraded in the lysosome. biochempeg.com This results in the release of a payload-linker-amino acid complex.
| Feature | Cleavable Linkers (e.g., Val-Cit-PAB) | Non-Cleavable Linkers |
| Payload Release | Releases the unmodified or near-unmodified payload. creativebiolabs.net | Releases the payload attached to the linker and an amino acid. biochempeg.comrsc.org |
| Bystander Effect | Can mediate a bystander effect if the released payload is membrane-permeable. broadpharm.comaxispharm.com | Generally, the charged payload-linker complex cannot cross the cell membrane, limiting the bystander effect. rsc.org |
| Plasma Stability | Generally stable, but potential for premature cleavage exists. sygnaturediscovery.com | Typically exhibit higher plasma stability. biochempeg.comproteogenix.science |
| Dependence on Target Biology | Less dependent on the complete degradation of the antibody for payload release. biochempeg.com | Highly dependent on the internalization and complete lysosomal degradation of the antibody. biochempeg.com |
| Therapeutic Window | May have a narrower therapeutic window due to potential off-target toxicity from premature cleavage. biochempeg.com | Can potentially offer a larger therapeutic window due to increased stability. biochempeg.com |
The choice between a cleavable and non-cleavable linker often depends on the specific target and the properties of the payload. axispharm.com For instance, payloads like MMAE are most potent in their unmodified form and are thus well-suited for cleavable linkers. nih.gov In contrast, MMAF, due to its charged carboxyl group, is less permeable and its activity is retained even when attached to the linker and an amino acid, making it suitable for both cleavable and non-cleavable strategies. rsc.orgnih.gov
Influence of Linker-Payload Identity on ADC Aggregation Propensity and Preclinical Immunogenicity
The hydrophobicity of the linker-payload combination can significantly impact the biophysical properties of an ADC, including its tendency to aggregate. sygnaturediscovery.commdpi.com
Aggregation: Hydrophobic linker-payloads can increase the propensity of an ADC to aggregate, which can lead to poor pharmacokinetics, reduced efficacy, and potential immunogenicity. mdpi.comrsc.org The Val-Cit-PAB-MMAF system is relatively hydrophobic and can contribute to aggregation, especially at higher drug-to-antibody ratios (DAR). sygnaturediscovery.commdpi.com In contrast, more hydrophilic linkers, such as those incorporating polyethylene (B3416737) glycol (PEG) or β-glucuronide, have been shown to reduce aggregation. nih.govbiochempeg.com For example, a study comparing a Val-Ala linker to a Val-Cit linker found that the Val-Ala ADC showed less aggregation at high DAR.
Emerging Research Directions and Future Perspectives for Val Cit Pab Mmaf Compounds
Development of Strategies to Circumvent Acquired ADC Resistance
Acquired resistance to ADCs, including those utilizing the Val-Cit-PAB-MMAF system, is a significant clinical challenge. crownbio.com Research is actively exploring various strategies to understand and overcome these resistance mechanisms.
One of the primary mechanisms of resistance is the downregulation of the target antigen on the surface of cancer cells. crownbio.comnih.gov This reduces the amount of ADC that can bind to and be internalized by the tumor cells. Another significant factor is the upregulation of drug efflux pumps, such as P-glycoprotein (MDR1), which can actively transport the released MMAF out of the cancer cell, thereby reducing its intracellular concentration and cytotoxic effect. nih.govaacrjournals.org
Defects in the ADC trafficking and lysosomal degradation pathways can also contribute to resistance. nih.govaacrjournals.org For an ADC with a cleavable linker like Val-Cit, efficient processing within the lysosome is crucial for the release of the active payload. aacrjournals.org Alterations in lysosomal function or the expression of enzymes like cathepsin B can impair this process. oaepublish.com
Strategies to overcome this resistance are multifaceted. One approach involves the development of dual-drug ADCs, which carry two different payloads with distinct mechanisms of action. nih.gov This can potentially counteract resistance that develops to a single payload. nih.gov Additionally, designing ADCs with linkers that are less susceptible to premature cleavage or that release payloads with different cellular permeability characteristics is an active area of investigation. acs.org For instance, research into novel linker technologies aims to improve stability in circulation and ensure efficient payload release only within the target cell. acs.orgnih.gov
Furthermore, the "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, is a mechanism that can help overcome resistance due to tumor heterogeneity. aacrjournals.orgoaepublish.com While MMAF is generally considered to have limited bystander activity due to its charged nature, modifications to the linker or payload could potentially enhance this effect. nih.gov
Exploration of Novel Therapeutic Applications Beyond Oncology
While the primary application of Val-Cit-PAB-MMAF ADCs has been in oncology, researchers are beginning to explore their potential in other therapeutic areas. nih.gov The fundamental principle of targeted delivery of a potent payload holds promise for treating a variety of diseases characterized by specific cell-surface markers.
One such area is in the treatment of autoimmune diseases. For example, an antibody-glucocorticoid conjugate, ABBV-3373, is being investigated for rheumatoid arthritis. nih.gov This demonstrates the potential of using the ADC concept to deliver anti-inflammatory agents to specific immune cells, thereby reducing systemic side effects associated with conventional therapies.
Another novel application is in the field of infectious diseases. An ADC targeting Staphylococcus aureus, DSTA4637S, which utilizes a Val-Cit-PAB linker, has been in clinical trials. nih.gov This approach allows for the targeted delivery of an antibiotic to the bacteria, potentially increasing its efficacy and reducing the development of resistance.
The table below summarizes some of the novel applications of ADC technology that could potentially be adapted for Val-Cit-PAB-MMAF compounds.
| Therapeutic Area | Potential Target | Rationale |
| Autoimmune Diseases | Specific immune cell markers (e.g., on B cells or T cells) | Targeted delivery of immunosuppressive or immunomodulatory agents to reduce inflammation and autoimmune responses with fewer systemic side effects. |
| Infectious Diseases | Bacterial or viral surface proteins | Concentrating antimicrobial or antiviral agents at the site of infection to enhance efficacy and overcome resistance mechanisms. |
| Cardiovascular Diseases | Markers on atherosclerotic plaques | Targeted delivery of agents to reduce plaque formation or promote plaque regression. |
Application of High-Throughput Screening and Computational Modeling in Design Optimization
The development of effective and safe ADCs is a complex process requiring the optimization of the antibody, linker, and payload. theprismlab.orgitn.pt High-throughput screening (HTS) and computational modeling are becoming indispensable tools in this process. theprismlab.orgdrugtargetreview.com
HTS allows for the rapid screening of large libraries of ADC candidates to identify those with the most desirable properties, such as potent cytotoxicity against target cells and minimal toxicity to non-target cells. theprismlab.orgbiointron.com This can accelerate the discovery of novel antibodies or the optimization of linker-payload combinations. biointron.com For example, HTS can be used to evaluate the impact of different linker chemistries on ADC stability and efficacy. acs.org
Computational modeling provides valuable insights into the structure-activity relationships of ADCs. itn.ptrsc.org Molecular docking and other in silico techniques can be used to predict how an ADC will interact with its target antigen and how the payload will be released and interact with its intracellular target. rsc.org This can guide the rational design of new linkers and payloads with improved properties. rsc.org For instance, modeling can help in designing linkers that are more stable in the bloodstream but are efficiently cleaved within the tumor microenvironment. itn.pt
These computational approaches can help to:
Predict the drug-to-antibody ratio (DAR) and its impact on ADC properties. nih.gov
Model the internalization and trafficking of the ADC within the cell.
Simulate the enzymatic cleavage of the Val-Cit linker. oaepublish.com
Predict the binding of MMAF to tubulin. rsc.org
Advancements in Analytical Characterization Techniques for Val-Cit-PAB-MMAF and its Conjugates
The inherent complexity and heterogeneity of ADCs present significant analytical challenges. nih.govresearchgate.net Robust and comprehensive analytical methods are crucial for ensuring the quality, consistency, and safety of these biotherapeutics. nih.gov
Several analytical techniques are employed to characterize Val-Cit-PAB-MMAF and its conjugates:
Mass Spectrometry (MS): Techniques like top-down and bottom-up MS are used to determine the intact mass of the ADC, confirm the sequence of the antibody, and identify the sites of conjugation. pharmafocusamerica.com MS is also critical for quantifying the average drug-to-antibody ratio (DAR). jst.go.jp
Chromatography: Various chromatographic methods are used to assess the purity and heterogeneity of ADCs. pharmafocusamerica.com
Size Exclusion Chromatography (SEC): Used to detect and quantify aggregates. pharmafocusamerica.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used to determine the DAR and to analyze the different drug-loaded species. nih.gov
Hydrophobic Interaction Chromatography (HIC): A valuable tool for characterizing the distribution of different drug-loaded species in an ADC preparation. nih.gov
Ion-Exchange Chromatography (IEX): Can be used to separate and quantify charge variants of the ADC. jst.go.jp
Recent advancements in these techniques are providing more detailed insights into the critical quality attributes of ADCs. For example, the coupling of liquid chromatography with high-resolution mass spectrometry (LC-MS) allows for the simultaneous separation and identification of different ADC species. researchgate.net Native MS techniques are also emerging as powerful tools for characterizing the intact ADC and its non-covalent interactions. jst.go.jp
The table below provides an overview of key analytical techniques and their applications in the characterization of Val-Cit-PAB-MMAF ADCs.
| Analytical Technique | Parameter Measured |
| Mass Spectrometry (MS) | Intact mass, DAR, conjugation sites, payload identification |
| Size Exclusion Chromatography (SEC) | Aggregation, fragments |
| Reversed-Phase HPLC (RP-HPLC) | Drug-to-antibody ratio (DAR), purity |
| Hydrophobic Interaction Chromatography (HIC) | Drug load distribution, heterogeneity |
| Ion-Exchange Chromatography (IEX) | Charge variants |
The continuous development of these analytical methods is essential for supporting the entire lifecycle of Val-Cit-PAB-MMAF ADCs, from discovery and development to manufacturing and quality control. nih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
